2,4-Dimethoxybenzoyl chloride

Description

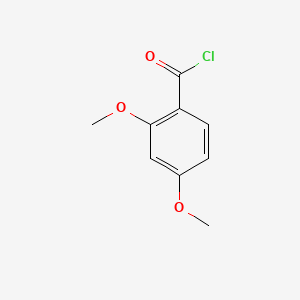

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIUXRJCBBXEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370462 | |

| Record name | 2,4-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39828-35-8 | |

| Record name | 2,4-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,4-Dimethoxybenzoyl Chloride: Properties, Synthesis, and Handling

Introduction: 2,4-Dimethoxybenzoyl chloride (CAS No: 39828-35-8) is a highly functionalized acyl chloride, a class of organic compounds characterized by their reactivity and utility as synthetic intermediates.[1] Possessing a benzene ring activated by two methoxy groups, this reagent serves as a critical building block in the fields of medicinal chemistry, drug development, and fine chemical synthesis. Its ability to act as a potent acylating agent allows for the construction of complex molecular architectures, including esters and amides, which are foundational moieties in many pharmacologically active compounds.

This guide provides an in-depth examination of the physical and chemical properties of this compound, outlines a standard laboratory synthesis protocol, details safe handling and storage procedures, and discusses its key applications. The content is tailored for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile reagent.

Section 1: Chemical Identity and Core Properties

Precise identification and understanding of fundamental physical properties are paramount for the effective and safe use of any chemical reagent. The key identifiers and physical characteristics of this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 39828-35-8 | [1][2][] |

| Molecular Formula | C₉H₉ClO₃ | [1][2][4] |

| Molecular Weight | 200.62 g/mol | [2][][5] |

| IUPAC Name | This compound | [][5] |

| InChI Key | KVIUXRJCBBXEGJ-UHFFFAOYSA-N | [4][6] |

| SMILES | COC1=CC(OC)=C(C=C1)C(Cl)=O | [4] |

| Synonyms | Benzoyl chloride, 2,4-dimethoxy-; 2,4-dimethoxybenzoic acid chloride | [2][7] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Beige to light brown powder/solid | [2][][8] |

| Melting Point | 58-60 °C (lit.) | [2][6] |

| Boiling Point | 306.7 °C at 760 mmHg | [2][9] |

| Density | 1.224 g/cm³ | [2][9] |

| Flash Point | 134.1 °C | [2][9] |

| Refractive Index | 1.52 | [2] |

| Solubility | Reacts with water; Soluble in anhydrous organic solvents like THF and toluene. | [2][10] |

| Sensitivity | Moisture sensitive | [2][7] |

Section 2: Reactivity and Chemical Behavior

The synthetic utility of this compound is rooted in the high reactivity of the acyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution.

Causality of Reactivity: The carbon atom of the carbonyl group (C=O) is highly electron-deficient due to the electronegativity of both the oxygen and chlorine atoms. This makes it a prime target for attack by nucleophiles. The chloride ion is an excellent leaving group, which facilitates the completion of the substitution reaction.

Moisture Sensitivity and Hydrolysis: The most critical chemical property to consider during handling and storage is its sensitivity to moisture.[2] this compound reacts readily, and often vigorously, with water to hydrolyze back to its parent carboxylic acid (2,4-dimethoxybenzoic acid) and hydrochloric acid (HCl). This reaction is the primary reason for its corrosive nature and the necessity for handling under anhydrous conditions.

Reactions with Nucleophiles:

-

Alcohols: Reacts with alcohols to form stable ester linkages.

-

Amines: Reacts with primary and secondary amines to form corresponding amides.

-

Friedel-Crafts Acylation: It can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.

The diagram below illustrates these fundamental reactions.

Caption: Key nucleophilic substitution reactions of this compound.

Section 3: Synthesis and Purification

The most common and straightforward method for preparing this compound is the reaction of 2,4-dimethoxybenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[10][11]

Rationale for Method Selection: Thionyl chloride is widely used for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[10] This simplifies the purification process, as the gaseous byproducts and excess volatile thionyl chloride can be easily removed under reduced pressure, often yielding a crude product of sufficient purity for subsequent steps.[10] The use of a catalytic amount of N,N-Dimethylformamide (DMF) can accelerate the reaction.[11]

Sources

- 1. scbt.com [scbt.com]

- 2. Cas 39828-35-8,this compound | lookchem [lookchem.com]

- 4. This compound | CAS 39828-35-8 [matrix-fine-chemicals.com]

- 5. This compound | C9H9ClO3 | CID 2734719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-二甲氧基苯甲酰氯 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 8. This compound | 39828-35-8 [chemicalbook.com]

- 9. This compound | CAS#:39828-35-8 | Chemsrc [chemsrc.com]

- 10. benchchem.com [benchchem.com]

- 11. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2,4-Dimethoxybenzoyl Chloride: Properties, Synthesis, and Applications

This guide serves as a detailed technical resource for researchers, chemists, and drug development professionals working with 2,4-dimethoxybenzoyl chloride. It moves beyond basic data to provide insights into its synthesis, reactivity, and practical applications, grounded in established chemical principles and validated methodologies.

Core Chemical Identity and Structure

This compound is a substituted aromatic acyl chloride, a class of compounds renowned for their utility as reactive intermediates in organic synthesis. Its identity is defined by a benzene ring functionalized with a chlorocarbonyl group and two methoxy groups at positions 2 and 4.

Chemical Structure

The arrangement of the electron-donating methoxy groups ortho and para to the acyl chloride functionality significantly influences the electronic properties and reactivity of the molecule.

Caption: Chemical Structure of this compound.

Identification and Nomenclature

Precise identification is critical for regulatory compliance, safety, and experimental reproducibility. The key identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 39828-35-8 | [1][2][3][4][][6] |

| Molecular Formula | C₉H₉ClO₃ | [1][2][3][4][] |

| Molecular Weight | 200.62 g/mol | [1][2][3][4][][6] |

| SMILES | COc1ccc(C(=O)Cl)c(OC)c1 | [1][6][7] |

| InChIKey | KVIUXRJCBBXEGJ-UHFFFAOYSA-N | [1][2][6] |

Physicochemical Properties

Understanding the physical properties of a reagent is fundamental to its proper handling, storage, and use in reactions.

| Property | Value | Reference |

| Appearance | Beige to light brown powder | [3][] |

| Melting Point | 58-60 °C | [3][6][7] |

| Boiling Point | 306.7 °C at 760 mmHg | [3][7] |

| Density | 1.224 g/cm³ | [3][7] |

| Storage Temperature | 2-8°C | [3][6][7] |

| Sensitivity | Moisture Sensitive | [3] |

The most critical property from a practical standpoint is its moisture sensitivity .[3] As an acyl chloride, the carbonyl carbon is highly electrophilic and reacts readily with nucleophiles. Atmospheric moisture is sufficient to induce hydrolysis, converting the compound back to its parent carboxylic acid (2,4-dimethoxybenzoic acid) and generating corrosive hydrochloric acid (HCl) gas. This necessitates storage under inert gas and handling in anhydrous conditions to maintain its integrity and prevent hazardous off-gassing.

Synthesis and Mechanistic Insights

The most prevalent and reliable method for preparing this compound is through the chlorination of 2,4-dimethoxybenzoic acid.

Rationale for Synthetic Route

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. Thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the fact that the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies product purification. The reaction is often catalyzed by N,N-dimethylformamide (DMF), which forms a Vilsmeier-Haack type intermediate, a more potent acylating agent that accelerates the conversion.

Detailed Experimental Protocol

The following protocol is adapted from established procedures and represents a reliable method for laboratory-scale synthesis.[8][9]

Materials:

-

2,4-dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous tetrahydrofuran (THF) or toluene

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube (or nitrogen inlet), add 2,4-dimethoxybenzoic acid (1.0 eq).

-

Add anhydrous THF (or toluene) to dissolve or suspend the acid.

-

Causality Insight: The use of an anhydrous solvent is critical to prevent premature hydrolysis of both the thionyl chloride reagent and the acyl chloride product.

-

Add a catalytic amount of DMF (e.g., 1-2 drops) to the stirred mixture.

-

Slowly add thionyl chloride (approx. 1.5-2.0 eq) dropwise at room temperature. The addition may be exothermic.

-

After the addition is complete, gently heat the mixture to reflux and maintain for 2-8 hours, monitoring the reaction by TLC or quenching a small aliquot to check for remaining starting material.[8][9]

-

Trustworthiness Check: The reaction is typically complete when gas evolution (SO₂ and HCl) ceases.

-

Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

To ensure complete removal of residual SOCl₂, add anhydrous toluene and concentrate under reduced pressure again. Repeat this azeotropic removal two more times.[8]

-

The resulting crude this compound, often a solid or oil that crystallizes, can be used directly in the next step or purified further if necessary.

Synthesis Workflow Diagram

This diagram illustrates the key transformation from the starting material to the final product.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The primary utility of this compound lies in its ability to act as an acylating agent, introducing the 2,4-dimethoxybenzoyl group into various molecules. This moiety serves as a crucial building block or a protecting group in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[3][9]

Key Synthetic Transformations

As a reactive acyl chloride, it readily participates in several fundamental reactions:

-

Friedel-Crafts Acylation: Reacting with aromatic compounds to form ketones.

-

Esterification: Reacting with alcohols to form esters.

-

Amidation: Reacting with primary or secondary amines to form amides.

Caption: General acylation reaction using this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic importance of this reagent is highlighted by its use as a key starting material in the synthesis of natural products and pharmaceutical intermediates.

-

Synthesis of Coumestrol: It is employed as a starting reagent in the synthesis of coumestrol, a naturally occurring compound with potential applications in the pharmaceutical industry.[3][6]

-

Synthesis of Flavonoids: It is used in the synthesis of chromenoflavone and cycloartocarpesin trimethyl ether, demonstrating its role in constructing complex heterocyclic systems.[3][6]

-

Pharmaceutical Intermediates: Patents describe its use in preparing other important intermediates, such as 2,4-dimethoxybenzylamine, which is a building block for various drugs and industrial resins.[9][10]

Safety, Handling, and Storage

Due to its corrosive and reactive nature, strict safety protocols must be followed when handling this compound.

Hazard Assessment

The compound is classified as hazardous, and all personnel must be aware of its risks.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [2] |

| Storage Class | 8A: Combustible corrosive hazardous materials |

Protocol for Safe Handling

A self-validating system of safety checks is essential.

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to contain corrosive vapors and dust.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[11]

-

Handling: Avoid creating dust. Use spark-proof tools. Prevent contact with skin, eyes, and clothing.[12] As it reacts violently with water, ensure all glassware is dry and use anhydrous solvents.

-

Emergency Response: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. An emergency eyewash and shower must be readily accessible.[11][12]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from moisture and incompatible materials.[3][6][7] The container should be stored under an inert atmosphere (e.g., nitrogen or argon).

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility is rooted in its ability to act as an efficient acylating agent for the construction of complex molecules, including pharmaceuticals and natural products. However, its high reactivity, particularly its corrosivity and moisture sensitivity, demands a thorough understanding of its properties and adherence to stringent safety protocols. This guide provides the foundational knowledge and practical insights necessary for its safe and effective use in a research and development setting.

References

-

LookChem. Cas 39828-35-8, this compound. [Link]

-

Matrix Fine Chemicals. This compound | CAS 39828-35-8. [Link]

-

PubChem, National Center for Biotechnology Information. This compound. [Link]

- Google Patents. A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.

-

Wiley-VCH GmbH. This compound - SpectraBase. [Link]

- Google Patents. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.

-

ChemSrc. This compound | CAS#:39828-35-8. [Link]

Sources

- 1. This compound | CAS 39828-35-8 [matrix-fine-chemicals.com]

- 2. This compound | C9H9ClO3 | CID 2734719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 39828-35-8,this compound | lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 6. 2,4-ジメトキシベンゾイルクロリド technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CAS#:39828-35-8 | Chemsrc [chemsrc.com]

- 8. benchchem.com [benchchem.com]

- 9. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]

- 10. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

Introduction: The Significance of 2,4-Dimethoxybenzoyl Chloride in Synthetic Chemistry

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxybenzoyl Chloride from 2,4-Dimethoxybenzoic Acid

This compound is a highly valuable acylating agent and a critical intermediate in the synthesis of numerous complex organic molecules.[1] As a derivative of benzoyl chloride, its methoxy-substituted aromatic ring makes it a key building block in the pharmaceutical and agricultural industries.[2] Notably, it serves as a starting reagent for the synthesis of coumestrol, a naturally occurring compound with potential therapeutic applications, as well as other pharmacologically relevant molecules like chromenoflavone and cycloartocarpesin trimethyl ether.[1][2] Its utility stems from the high reactivity of the acyl chloride functional group, which allows for facile introduction of the 2,4-dimethoxybenzoyl moiety into various molecular scaffolds.[3][4]

This guide provides a comprehensive overview of the synthesis of this compound from its carboxylic acid precursor, 2,4-dimethoxybenzoic acid. We will delve into the underlying chemical principles, compare common synthetic methodologies, provide a detailed experimental protocol, and address critical safety considerations for researchers and drug development professionals.

Pillar 1: The Chemistry of Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The core challenge is to convert the hydroxyl (-OH) group, which is a poor leaving group, into a species that can be easily displaced by a chloride ion in a nucleophilic acyl substitution reaction.[5][6] This is achieved by reacting the carboxylic acid with a chlorinating agent.

The general mechanism involves two key stages:

-

Activation of the Hydroxyl Group: The oxygen of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic center (e.g., sulfur in thionyl chloride) of the chlorinating agent. This converts the -OH into a much better leaving group, such as a chlorosulfite intermediate.[7][8]

-

Nucleophilic Acyl Substitution: A chloride ion (Cl⁻), generated in the first step or already present, then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the leaving group and forming the final acyl chloride product.[5][9]

Two of the most effective and widely used reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Method 1: The Thionyl Chloride (SOCl₂) Route

Thionyl chloride is a popular and cost-effective reagent for preparing acyl chlorides on both laboratory and industrial scales.[10] The reaction with a carboxylic acid produces the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying product isolation.[4]

Mechanism of Action: The reaction proceeds via the formation of a reactive acyl chlorosulfite intermediate. The carboxylic acid oxygen attacks the sulfur atom of SOCl₂, displacing a chloride ion. Subsequent deprotonation and nucleophilic attack by the chloride ion on the carbonyl carbon lead to the formation of the acyl chloride and the release of SO₂ and HCl gases.[5][7][11]

dot

Caption: General reaction mechanism for acyl chloride synthesis using thionyl chloride.

Catalysis with N,N-Dimethylformamide (DMF): The reaction rate can be significantly accelerated by adding a catalytic amount of DMF.[12][13] DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt.[10] This reagent is much more reactive towards the carboxylic acid than thionyl chloride itself, leading to a more efficient conversion under milder conditions.

Method 2: The Oxalyl Chloride ((COCl)₂) Route

Oxalyl chloride is another excellent reagent for this conversion, often preferred for smaller-scale syntheses or when working with sensitive substrates due to its milder reaction conditions.[14][15] The reaction produces only gaseous byproducts (CO, CO₂, and HCl), which makes for a very clean reaction and straightforward work-up.[16]

Mechanism of Action: Similar to the thionyl chloride method, the reaction can be catalyzed by DMF.[16] The carboxylic acid reacts with the Vilsmeier reagent (formed from oxalyl chloride and DMF) to form a reactive acyloxyiminium intermediate. Attack by chloride ion then yields the acyl chloride, regenerating the DMF catalyst and releasing CO and CO₂.

Comparison of Chlorinating Agents

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | Highly reactive; may require heating.[10] | Very high reactivity; often used at room temperature or below.[16] |

| Byproducts | SO₂(g), HCl(g).[4] | CO(g), CO₂(g), HCl(g).[16] |

| Cost | Generally less expensive.[10] | More expensive. |

| Handling | Corrosive, toxic, reacts violently with water.[17][18] | Corrosive, toxic, reacts violently with water.[15][19] |

| Typical Use | Large-scale preparations, robust substrates.[20] | Small-scale synthesis, acid-sensitive substrates.[14] |

For the synthesis of this compound, the thionyl chloride method with catalytic DMF is robust, high-yielding, and well-documented, making it the preferred choice for this guide.[12]

Pillar 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound using the thionyl chloride/DMF method. The protocol is adapted from established procedures.[12][21]

dot

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2,4-Dimethoxybenzoic Acid | 182.17 | 1.82 g (10 mmol) | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.8 mL (25 mmol) | 2.5 |

| N,N-Dimethylformamide (DMF) | 73.09 | ~0.1 mL | Catalytic |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 40 mL | Solvent |

| Toluene, anhydrous | 92.14 | 2 x 10 mL | For azeotropic removal |

Step-by-Step Procedure

-

Preparation: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a gas outlet to an acid gas trap (e.g., a bubbler with NaOH solution), add 2,4-dimethoxybenzoic acid (1.82 g, 10 mmol).

-

Reaction Setup: Add anhydrous tetrahydrofuran (40 mL) to the flask. Place the setup under an inert atmosphere (e.g., nitrogen or argon). Begin stirring to dissolve the solid.

-

Catalyst Addition: Using a syringe, add N,N-dimethylformamide (0.1 mL) to the stirred solution. Stir for an additional 15-30 minutes at room temperature.[12]

-

Reagent Addition: Slowly add thionyl chloride (1.8 mL, 25 mmol) dropwise to the reaction mixture at room temperature using a syringe. Gas evolution (HCl, SO₂) will be observed.

-

Reaction: Continue to stir the mixture at room temperature for 8-12 hours, or until the reaction is complete (the starting material is fully consumed, as monitored by TLC or other appropriate analytical methods). A patent suggests a reaction time of 8 hours can achieve a high yield.[12]

-

Work-up: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride. Caution: The vapors are corrosive. Ensure the vacuum pump is protected by a cold trap and an alkali trap.

-

Purification: To ensure complete removal of residual thionyl chloride, add anhydrous toluene (10 mL) to the crude residue and concentrate again under reduced pressure.[21] Repeat this step. The resulting crude this compound, often a beige to light brown solid or oil, can be used directly for many applications or further purified by vacuum distillation or recrystallization if necessary.[2][21] Expected yields are typically high, often exceeding 90%.[12]

Pillar 3: Safety and Handling—A Trustworthy System

Scientific integrity demands a rigorous approach to safety. Thionyl chloride and oxalyl chloride are hazardous materials that require strict handling protocols.

-

Hazard Profile: Both thionyl chloride and oxalyl chloride are highly toxic, corrosive, and severe lachrymators.[15][17][18] They cause severe burns to the skin, eyes, and respiratory tract.[18] They also react violently with water, releasing large amounts of toxic gases (HCl, SO₂).[18]

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including:

-

Chemical splash goggles and a face shield.[17]

-

Solvent-resistant gloves (e.g., butyl rubber or a suitable laminate).

-

A flame-resistant lab coat.

-

-

Handling and Storage:

-

Spill and Waste Management:

-

In case of a spill, evacuate the area. Do NOT use water.[17] Absorb the spill with an inert, dry material like vermiculite or sand and place it in a sealed container for hazardous waste disposal.[17]

-

Quench excess reagent and reaction residues carefully by slowly adding them to a stirred, cooled solution of sodium carbonate or sodium hydroxide. This should be done in a fume hood.

-

By adhering to these protocols, the synthesis can be performed safely and effectively, ensuring the well-being of the researcher and the integrity of the experiment.

References

- Vertex AI Search. (2021). Carboxylic Acid to Acyl Chloride Mechanism. [Video]. YouTube.

- Vertex AI Search. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Video]. YouTube.

- JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides. JoVE (Journal of Visualized Experiments).

- Study.com. (n.d.). Video: Acyl Chloride Uses, Reactions & Synthesis. Study.com.

- Google Patents. (n.d.). A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride. Google Patents.

- Sigma-Aldrich. (n.d.). This compound technical grade. Sigma-Aldrich.

- Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide.

- Benchchem. (n.d.). Synthesis routes of this compound. Benchchem.

- New Jersey Department of Health. (2000). Hazard Summary: Thionyl Chloride. NJ.gov.

- Sigma-Aldrich. (2025). Safety Data Sheet: Oxalyl chloride. Sigma-Aldrich.

- Google Patents. (n.d.). A kind of synthetic method of 2,4-dimethoxybenzylamine. Google Patents.

- Apollo Scientific. (2023). Safety Data Sheet: Oxalyl chloride. Apollo Scientific.

- Spectrum Chemical. (2017). Safety Data Sheet: Thionyl Chloride. Spectrum Chemical.

- Sigma-Aldrich. (2013). Safety Data Sheet: Thionyl chloride. Sigma-Aldrich.

- ResearchGate. (2025). Proposed mechanism for the production of acid chlorides using oxalyl chloride. ResearchGate.

- Benchchem. (n.d.). Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride. Benchchem.

- PrepChem.com. (n.d.). Synthesis of 3,4-Dimethoxybenzoyl chloride. PrepChem.com.

- PubChem. (n.d.). This compound. PubChem.

- LookChem. (n.d.). This compound. LookChem.

- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Organic Syntheses.

- Google Patents. (n.d.). The preparation method of 3,4- dimethoxy-benzoyl chlorides. Google Patents.

- Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Organic Syntheses.

- ResearchGate. (2011). Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride.... ResearchGate.

- Benchchem. (n.d.). A Comparative Guide to the Synthetic Utility of 2,6-Dimethoxybenzoyl Chloride. Benchchem.

- Royal Society of Chemistry. (n.d.). One pot synthesis of amides from carboxylic acids using SOCl2 and Et3N. RSC Advances.

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. [Video]. YouTube.

- Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts.

- Organic Syntheses. (n.d.). {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone. Organic Syntheses.

- Wikipedia. (n.d.). Oxalyl chloride. Wikipedia.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 39828-35-8. Matrix Fine Chemicals.

- Semantic Scholar. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Semantic Scholar.

Sources

- 1. 2,4-二甲氧基苯甲酰氯 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. study.com [study.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]

- 13. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. nj.gov [nj.gov]

- 18. westliberty.edu [westliberty.edu]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. prepchem.com [prepchem.com]

- 21. benchchem.com [benchchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of 2,4-Dimethoxybenzoyl Chloride in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2,4-dimethoxybenzoyl chloride, a critical reagent in pharmaceutical and fine chemical synthesis. As a key building block, understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, enhancing product yield and purity, and ensuring safe laboratory and scale-up operations. This document moves beyond simple data presentation to explore the causal relationships between the molecular structure of this compound and its solubility profile, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Role and Relevance of this compound

This compound (C₉H₉ClO₃) is a crystalline, beige to light brown powder belonging to the acyl chloride class of organic compounds.[1][2] Its utility is well-documented in the synthesis of complex molecules, including coumestrol, a naturally occurring compound with pharmaceutical potential, as well as chromenoflavone and cycloartocarpesin trimethyl ether.[2] The success of these syntheses is fundamentally dependent on the precise control of reaction parameters, chief among them being the choice of solvent. A solvent not only dictates the solubility of reactants but also influences reaction kinetics, pathway selection, and the stability of intermediates. This guide addresses the critical need for a comprehensive understanding of this compound's solubility to facilitate rational solvent selection and robust process development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₃ | [3][4] |

| Molecular Weight | 200.62 g/mol | [3] |

| CAS Number | 39828-35-8 | [4] |

| Appearance | Beige to light brown powder/crystals | [1][2] |

| Melting Point | 58-60 °C | [1] |

| Boiling Point | 306.7 °C at 760 mmHg | [1] |

| Storage Temperature | 2-8°C | [1] |

| Key Hazard | Corrosive, Moisture Sensitive | [3][5] |

The Duality of Solubility and Reactivity: A Core Consideration

The most critical factor governing the use of this compound is its high reactivity, a characteristic feature of acyl chlorides.[6] The electrophilic carbonyl carbon is highly susceptible to attack by nucleophiles. This intrinsic reactivity directly impacts its solubility profile, creating a clear distinction between aprotic and protic solvent systems.

-

Aprotic Solvents: These solvents (e.g., ethers, halogenated hydrocarbons, aromatic hydrocarbons, esters) dissolve the compound without undergoing a chemical reaction. Solubility in these systems is primarily governed by intermolecular forces and the "like dissolves like" principle.

-

Protic Solvents: These solvents (e.g., water, alcohols, primary/secondary amines) are nucleophilic and will react with this compound in a process known as solvolysis.[6][7] While the compound may appear to "dissolve," it is simultaneously being consumed in a chemical reaction to form esters (with alcohols) or carboxylic acids (with water). This reaction is often vigorous and exothermic, producing corrosive hydrogen chloride gas as a byproduct.[6]

Therefore, for synthetic applications where the integrity of the acyl chloride is required, only anhydrous aprotic solvents should be considered. Protic solvents should be viewed as reactants, not inert carriers.

Caption: Key Solvolysis Reactions of this compound.

Qualitative Solubility Profile in Common Organic Solvents

While extensive quantitative data is not widely published, a reliable qualitative solubility profile can be established based on the compound's structure and established chemical principles. The presence of polar ether and acyl chloride groups alongside a less polar aromatic ring allows for solubility in a range of aprotic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Expert Insights |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents possess moderate polarity, ideal for solvating both the polar functional groups and the aromatic ring. DCM is an excellent choice for reactions at or below room temperature.[8] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | THF is a polar aprotic ether that is an effective solvent for this compound, as demonstrated in synthetic procedures.[9] Diethyl ether is less polar and may show slightly lower solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | The nonpolar nature of these solvents makes them less effective at solvating the polar acyl chloride and methoxy groups. Solubility will increase with temperature, but care must be taken. |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | High | These highly polar solvents are excellent at dissolving this compound. DMF is often used as a catalyst in reactions converting carboxylic acids to acyl chlorides and is a suitable solvent for subsequent reactions.[9][10] |

| Esters | Ethyl Acetate | Moderate | As a moderately polar aprotic solvent, ethyl acetate is expected to be a suitable solvent for many applications. |

| Protic Solvents | Alcohols (Methanol, Ethanol), Water | Soluble (with reaction) | These solvents will readily react with the acyl chloride.[6] They should NEVER be used as inert solvents for this compound. The dissolution observed is a prelude to rapid chemical decomposition. |

Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, such as kinetic studies or crystallization development, an experimental determination of solubility is essential. The following self-validating protocol is designed for accuracy and safety when handling reactive acyl chlorides.

Principle: The isothermal equilibrium method involves creating a saturated solution at a constant temperature, followed by quantitative analysis of the supernatant to determine the solute concentration.

Critical Pre-requisites:

-

All glassware must be oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere.[10]

-

All solvents must be anhydrous (e.g., passed through activated alumina or distilled from a suitable drying agent).

-

All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent hydrolysis from ambient moisture.[11][12]

Step-by-Step Experimental Methodology

-

Preparation: In a dry, inert-atmosphere glovebox or using Schlenk line techniques, add an excess amount of this compound to a known volume of anhydrous solvent in a sealed, stir-bar-equipped vial. "Excess" ensures that solid remains undissolved at equilibrium.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker or on a stirring hotplate set to the desired temperature (e.g., 25 °C). Allow the slurry to equilibrate for a minimum of 24 hours with vigorous stirring. This extended time ensures the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle completely. It is crucial that the solution remains at the target temperature during this phase. For fine suspensions, centrifugation of the sealed vial may be required.

-

Sampling: Carefully extract a precise aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) gas-tight syringe fitted with a filter (e.g., 0.22 µm PTFE). This prevents temperature shock that could cause premature crystallization and avoids transferring any solid particles.

-

Sample Derivatization & Dilution: Immediately quench the collected aliquot in a known, large volume of a suitable nucleophile, such as anhydrous methanol, to convert the reactive acyl chloride into a stable methyl ester derivative. This step is self-validating; it prevents hydrolysis during analysis and creates a stable analyte. Accurately record the dilution factor.

-

Quantitative Analysis: Analyze the concentration of the stable methyl ester derivative using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[13] A calibration curve must be prepared using an authentic, purified sample of the methyl ester.

-

Calculation: Use the measured concentration of the derivative and the dilution factor to calculate the original concentration of this compound in the saturated solution. The solubility is typically expressed in g/100 mL or mol/L.

Caption: Workflow for Quantitative Solubility Determination.

Authoritative Recommendations for Safe Handling and Storage

The hazardous nature of this compound necessitates strict adherence to safety protocols. It is classified as a corrosive material that causes severe skin burns and eye damage.[3][5]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood.[11] Required PPE includes chemical-resistant gloves (e.g., nitrile), a face shield in addition to safety goggles, and a lab coat.

-

Storage: Store in a cool (2-8°C), dry, well-ventilated area designated for corrosive materials.[1] Containers must be tightly sealed and stored under an inert gas like nitrogen or argon to prevent contact with atmospheric moisture.[5][11]

-

Incompatible Materials: Avoid contact with water, alcohols, strong bases, amines, and strong oxidizing agents.[5][14] Reaction with these materials can be violent and produce hazardous byproducts.

-

Spill Response: In case of a spill, evacuate the area. Use an absorbent material suitable for corrosive liquids (e.g., kitty litter or sand) for containment. Do not use water.[12] All cleanup operations should be performed by trained personnel wearing appropriate PPE.

Conclusion

This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its solubility and reactivity. While highly soluble in common aprotic solvents like dichloromethane and tetrahydrofuran, its use is contraindicated in protic solvents due to rapid solvolysis. This guide provides the theoretical framework, qualitative predictions, and a robust experimental protocol to empower researchers to make informed, safe, and effective solvent choices, thereby optimizing synthetic outcomes and ensuring laboratory safety.

References

-

LookChem. Cas 39828-35-8, this compound. [Link]

-

PubChem. This compound | C9H9ClO3 | CID 2734719. [Link]

-

Chemsrc. This compound | CAS#:39828-35-8. [Link]

-

Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]

-

UGA Research. Standard Operating Procedure (SOP) For the Use of Acetyl Chloride. [Link]

-

Matrix Fine Chemicals. This compound | CAS 39828-35-8. [Link]

-

Eastern Mediterranean University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Reddit. Acetyl Chloride Storage : r/chemistry. [Link]

-

Speciality Chemicals. Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

-

Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

- Google Patents. A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.

-

ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

-

Sathee Jee. Chemistry Acid Chloride. [Link]

-

Semantic Scholar. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 39828-35-8 [chemicalbook.com]

- 3. This compound | C9H9ClO3 | CID 2734719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 39828-35-8 [matrix-fine-chemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. nbinno.com [nbinno.com]

- 8. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]

- 9. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. wcu.edu [wcu.edu]

- 12. reddit.com [reddit.com]

- 13. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]

- 14. research.uga.edu [research.uga.edu]

An In-depth Technical Guide on the Stability and Storage of 2,4-Dimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2,4-Dimethoxybenzoyl chloride is a pivotal reagent in pharmaceutical and agricultural synthesis, valued for its role as a building block and protecting group.[1][2][3] However, its utility is intrinsically linked to its chemical stability. As an acyl chloride, it possesses a high reactivity, particularly towards nucleophiles. This guide provides a comprehensive analysis of the factors governing the stability of this compound, detailing its primary degradation pathway—hydrolysis—and offering evidence-based protocols for its optimal storage and handling to ensure its integrity and performance in sensitive applications. Adherence to these guidelines is critical for reproducibility in research and manufacturing.

Introduction: The Role and Reactivity of this compound

This compound, a beige to light brown crystalline powder[1][2], is a derivative of benzoyl chloride with the chemical formula (CH₃O)₂C₆H₃COCl.[4] Its significance in organic synthesis stems from the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions. This reactivity is harnessed in the synthesis of a variety of compounds, including pharmaceuticals like coumestrol and agricultural agents used as growth regulators.[1][2][3]

The core of its reactivity lies in the electrophilic carbonyl carbon, which is made highly susceptible to nucleophilic attack by the electron-withdrawing effects of both the adjacent chlorine and oxygen atoms.[5] This inherent reactivity, while beneficial for synthesis, also makes the compound susceptible to degradation by common atmospheric components, most notably water.

| Chemical and Physical Properties | |

| CAS Number | 39828-35-8[1][4][6] |

| Molecular Formula | C₉H₉ClO₃[1][7] |

| Molecular Weight | 200.62 g/mol [1][4][7] |

| Appearance | Beige to light brown powder[1][2] |

| Melting Point | 58-60 °C[1][4] |

| Boiling Point | 306.7 °C at 760 mmHg[1] |

| Key Sensitivity | Moisture Sensitive[1][8] |

The Primary Degradation Pathway: Hydrolysis

The principal threat to the stability of this compound is hydrolysis. Like other acyl chlorides, it reacts vigorously with water in a nucleophilic addition-elimination reaction to form the corresponding carboxylic acid (2,4-Dimethoxybenzoic acid) and hydrochloric acid (HCl).[5][9][10] This reaction is effectively irreversible and detrimental to the reagent's purity and intended reactivity.

Mechanism of Hydrolysis:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[9][10]

-

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[10][11]

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻) as the leaving group.[9][11]

-

Deprotonation: The protonated oxygen is deprotonated by another water molecule or the expelled chloride ion, yielding the final products: 2,4-Dimethoxybenzoic acid and HCl.[12]

The "steamy fumes" often observed when acyl chlorides are exposed to moist air are due to the formation of gaseous HCl.[5]

Caption: Hydrolysis of this compound.

Critical Factors Influencing Stability and Recommended Protocols

To preserve the chemical integrity of this compound, strict control over its environment is paramount. The following factors are critical.

Moisture and Humidity

-

Causality: As established, moisture is the primary reactant in the degradation of the compound. Even atmospheric humidity is sufficient to initiate hydrolysis on the surface of the solid, leading to a decrease in purity and the formation of corrosive HCl. The material is explicitly designated as "Moisture sensitive".[1][8]

-

Protocol:

-

Storage: Always store in a tightly sealed container, preferably with a secondary seal (e.g., parafilm or a desiccator).[13][14]

-

Handling: Handling must be performed under a dry, inert atmosphere, such as nitrogen or argon.[8][13][15] A glovebox is ideal. If a glovebox is unavailable, use Schlenk line techniques with dry glassware and solvents.

-

Environment: Never leave the container open to the ambient atmosphere.[16]

-

Temperature

-

Causality: While hydrolysis can occur at ambient temperature, elevated temperatures increase the kinetic energy of molecules, accelerating the rate of degradation. High temperatures can also lead to thermal decomposition.

-

Protocol:

-

Long-Term Storage: Store the compound in a refrigerated environment at 2-8°C.[1][4] This is the most commonly recommended storage temperature by suppliers.

-

Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Incompatible Materials

-

Causality: The high reactivity of the acyl chloride group makes it incompatible with a range of substances. Contact with these can lead to violent reactions, degradation, and the release of toxic gases.

-

Protocol:

Self-Validating Protocols for Handling and Quality Control

A trustworthy workflow includes checks to validate the integrity of the compound and the handling procedure.

Step-by-Step Protocol for Aliquoting Under Inert Atmosphere

-

Preparation: Place the sealed container of this compound, a clean/dry spatula, and pre-weighed, oven-dried receiving vials with septa into a nitrogen-filled glovebox antechamber.

-

Inert Environment: Purge the antechamber according to the glovebox protocol. Transfer items into the main chamber. Self-Validation: The glovebox's oxygen and moisture sensors should read below the laboratory's established safety threshold (e.g., <10 ppm H₂O).

-

Equilibration: Allow the reagent container to sit in the glovebox atmosphere for at least 20 minutes to ensure its surface temperature has equalized.

-

Dispensing: Carefully open the main container. Using the pre-cleaned spatula, promptly transfer the desired amount of the powder into a receiving vial. Immediately and tightly seal both the main container and the receiving vial.

-

Sealing: For extra protection, wrap the caps of both containers with parafilm.

-

Record Keeping: Label the aliquot vial with the compound name, date, and quantity. Update the inventory for the main bottle.

-

Removal: Transfer the sealed vials out through the antechamber.

Assessing Compound Integrity

-

Visual Inspection: The compound should be a free-flowing beige to light brown powder.[2] Clumping, discoloration, or the presence of a strong acidic odor (HCl) suggests moisture contamination.

-

Analytical Verification: For critical applications, purity should be verified.

-

¹H NMR: The most straightforward method. Degradation to the carboxylic acid will result in the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm) and shifts in the aromatic protons.

-

FTIR: The acyl chloride will have a characteristic C=O stretch around 1750-1800 cm⁻¹. The corresponding carboxylic acid will show a broader C=O stretch around 1700-1730 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.

-

Caption: Workflow for proper storage and handling.

Conclusion

The stability of this compound is fundamentally dependent on the rigorous exclusion of moisture. Its inherent reactivity as an acyl chloride necessitates storage at refrigerated temperatures (2-8°C) in a tightly sealed container under a dry, inert atmosphere. Handling protocols must be designed to maintain these conditions at all times. By understanding the chemical principles behind its degradation and implementing the self-validating storage and handling procedures outlined in this guide, researchers can ensure the reagent's integrity, leading to more reliable and reproducible scientific outcomes.

References

-

This compound - LookChem. [Link]

-

A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. [Link]

-

hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. [Link]

-

This compound | C9H9ClO3 | CID 2734719 - PubChem. [Link]

-

Acyl Chlorides - formation and hydrolysis mechanism - YouTube. [Link]

-

Mechanism of hydrolysis of acyl chlorides - Chemistry Stack Exchange. [Link]

-

Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides - chemguide. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

This compound | CAS#:39828-35-8 | Chemsrc. [Link]

-

This compound | CAS 39828-35-8 - Matrix Fine Chemicals. [Link]

-

This compound One Chongqing Chemdad Co. [Link]

- A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google P

Sources

- 1. Cas 39828-35-8,this compound | lookchem [lookchem.com]

- 2. This compound | 39828-35-8 [chemicalbook.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound technical grade 39828-35-8 [sigmaaldrich.com]

- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 6. This compound | CAS 39828-35-8 [matrix-fine-chemicals.com]

- 7. This compound | C9H9ClO3 | CID 2734719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. savemyexams.com [savemyexams.com]

- 10. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. cdhfinechemical.com [cdhfinechemical.com]

2,4-Dimethoxybenzoyl Chloride: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectonics of Molecular Design

In the intricate field of organic synthesis, the selection of a building block is a decision that dictates the trajectory of a synthetic route. It is a choice that balances reactivity with stability, and functionality with strategic positioning. 2,4-Dimethoxybenzoyl chloride has emerged as a cornerstone reagent, a versatile scaffold upon which complex molecular architectures, particularly those with significant pharmacological relevance, can be constructed. This guide, intended for the discerning chemist, moves beyond a cursory overview to provide a deep, mechanistic, and practical understanding of this invaluable synthetic tool. We will explore the nuances of its reactivity, delve into its applications in the synthesis of key compound classes, and provide detailed, field-tested protocols to empower your research and development endeavors.

The 2,4-Dimethoxybenzoyl Moiety: A Privileged Scaffold

The 2,4-dimethoxybenzoyl unit is more than a mere structural component; it is a carefully orchestrated arrangement of atoms that bestows unique electronic and steric properties upon a molecule. The methoxy groups, positioned at the ortho and para positions of the phenyl ring, are powerful electron-donating groups through resonance. This has profound implications for the reactivity of the acyl chloride and the properties of the resulting derivatives.

Physicochemical Properties at a Glance

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The following table summarizes the key characteristics of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | Beige to light brown powder | [2][3] |

| Melting Point | 58-60 °C (lit.) | [2] |

| Boiling Point | 306.7 °C at 760 mmHg | [2][4] |

| Density | 1.224 g/cm³ | [4] |

| Solubility | Reacts with water | [2] |

| Storage Temperature | 2-8°C |

Synthesis of this compound: A Reliable and High-Yielding Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the reaction of 2,4-dimethoxybenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[5][6] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[5]

Detailed Experimental Protocol

Materials:

-

2,4-dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethoxybenzoic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to the flask.

-

Add a catalytic amount of anhydrous DMF (e.g., a few drops) to the suspension.

-

Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, co-evaporation with anhydrous toluene (2-3 times) is recommended.[6]

-

The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane. A patent describes a process with a yield of 92.6% to 94.2%.[5][7]

Reactivity and Mechanistic Insights: The Influence of Methoxy Groups

The reactivity of this compound in nucleophilic acyl substitution reactions is a delicate interplay of electronic and steric effects.

-

Electronic Effects: The two methoxy groups are strong electron-donating groups through resonance (+M effect), which increases the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon. This donation can stabilize the acylium ion intermediate in Friedel-Crafts reactions, potentially increasing the reaction rate compared to unsubstituted benzoyl chloride. However, the oxygen atoms of the methoxy groups also exert an electron-withdrawing inductive effect (-I effect), which can slightly increase the electrophilicity of the carbonyl carbon.

-

Steric Effects: The ortho-methoxy group introduces steric hindrance around the carbonyl group, which can impede the approach of a nucleophile. This steric effect is a significant factor in determining the overall reactivity.

In Friedel-Crafts acylation, the methoxy groups are strong activating and ortho-, para-directing groups.[8][9] This means that in reactions with substituted aromatic compounds, the position of acylation will be influenced by the directing effects of both the substituents on the substrate and the methoxy groups on the benzoyl chloride. For instance, in the acylation of anisole, the incoming 2,4-dimethoxybenzoyl group is directed to the ortho and para positions of the anisole ring.[10]

Applications in Organic Synthesis: A Gateway to Complex Molecules

This compound is a key starting material for the synthesis of a wide array of organic compounds, particularly those with applications in medicinal chemistry and materials science.

Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a broad spectrum of biological activities. The synthesis of chalcones often involves the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde. This compound can be used to synthesize the requisite acetophenone derivative.

Detailed Experimental Protocol for a Representative Chalcone Synthesis:

Step 1: Friedel-Crafts Acylation to form 2,4-Dimethoxyacetophenone

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add the this compound solution dropwise to the stirred AlCl₃ suspension.

-

After the addition is complete, add acetyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extract the aqueous layer with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,4-dimethoxyacetophenone.

Step 2: Claisen-Schmidt Condensation

-

Dissolve the 2,4-dimethoxyacetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred solution at room temperature.

-

Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

-

Pour the reaction mixture into cold water and acidify with dilute HCl.

-

Collect the precipitated chalcone by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Representative 1H NMR Data for a Chalcone: The 1H NMR spectrum of a chalcone is characterized by two doublets in the olefinic region (typically between δ 7.0 and 8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans-alkene. The aromatic protons will appear in the downfield region, and the methoxy groups will be sharp singlets around δ 3.8-4.0 ppm. For example, the 1H NMR spectrum of a synthesized chalcone showed a doublet at δ 8.23 for the alkenyl proton (H-3) with a coupling constant of J = 15.5 Hz, confirming the trans geometry.[11]

Synthesis of Flavonoids

Flavonoids are a large class of naturally occurring polyphenolic compounds that are of great interest due to their diverse biological activities. This compound is a valuable precursor for the synthesis of various flavonoid scaffolds.

Friedel-Crafts Acylation of Aromatic Compounds

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to aromatic rings. This compound can be used to introduce the 2,4-dimethoxybenzoyl group onto a variety of aromatic and heteroaromatic substrates.

Regioselectivity in the Acylation of Naphthalene: The Friedel-Crafts acylation of naphthalene is known to be sensitive to reaction conditions, often yielding a mixture of the 1- and 2-acylnaphthalenes.[12][13] The α-position (1-position) is generally kinetically favored due to the greater stability of the corresponding Wheland intermediate, which allows for delocalization of the positive charge over two rings.[12] However, the β-position (2-position) is thermodynamically more stable due to reduced steric hindrance. The choice of solvent and catalyst can influence the regioselectivity of the reaction.[12]

Applications in Drug Discovery and Development

The 2,4-dimethoxybenzoyl moiety is found in a number of biologically active compounds, and this compound serves as a key building block in their synthesis.

-

Anticancer Agents: This building block has been utilized in the synthesis of novel chalcone derivatives that exhibit cytotoxic effects against various cancer cell lines. It is also a component in the synthesis of 2-aryl-4-benzoyl-imidazoles, which are potent tubulin polymerization inhibitors.

-

Antiviral Agents: The 2,4-dimethoxybenzoyl scaffold has been incorporated into molecules with potential antiviral activity.

-

Cardiovascular Drugs: Derivatives of 2,4-dimethoxybenzylamine, which can be synthesized from this compound, have been investigated for their cardiovascular effects.[3][14]

-

Other Therapeutic Areas: The versatility of this building block allows for its incorporation into a wide range of molecular scaffolds for the development of new therapeutic agents.

Safety, Handling, and Disposal: A Protocol for a Self-Validating System

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.

Handling and Storage:

-

Handle in a well-ventilated fume hood.

-

Store in a tightly sealed container in a cool, dry place (2-8°C), away from moisture.

-

It is incompatible with water, strong bases, and strong oxidizing agents.[9]

Quenching and Disposal of Unused Reagent: Acyl chlorides react vigorously with water and other protic solvents. Therefore, quenching must be done with extreme caution.[15][16][17]

Detailed Quenching Protocol:

-

Preparation: Conduct the quenching procedure in a fume hood. Have an ice bath ready.

-

Dilution: Dilute the this compound with an inert, anhydrous solvent (e.g., toluene or THF).

-

Slow Addition to a Nucleophile: Slowly and carefully add the diluted acyl chloride solution to a stirred, cooled (0 °C) solution of a weak nucleophile. Suitable quenching agents include:

-

Control of Exotherm: The addition should be dropwise to control the exothermic reaction and the evolution of HCl gas.

-

Neutralization: After the addition is complete and the reaction has subsided, neutralize the mixture with a suitable base (e.g., sodium bicarbonate) until the pH is neutral.

-

Disposal: Dispose of the neutralized mixture as hazardous waste in accordance with local regulations.

Sources

- 1. Tetralone synthesis [organic-chemistry.org]

- 2. lookchem.com [lookchem.com]

- 3. Synthesis and peripheral cardiovascular action of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 13. reddit.com [reddit.com]

- 14. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. kgroup.du.edu [kgroup.du.edu]

- 17. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

Commercial availability and suppliers of 2,4-Dimethoxybenzoyl chloride

An In-Depth Technical Guide to 2,4-Dimethoxybenzoyl Chloride: Sourcing, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (DMBC), a pivotal reagent in modern organic synthesis. Moving beyond a simple data sheet, this document offers field-proven insights into sourcing, synthesis, quality control, and key applications, ensuring that laboratory work is both efficient and reproducible.

Introduction: The Versatility of a Key Synthetic Building Block

This compound, identified by CAS Number 39828-35-8, is an aromatic acyl chloride distinguished by the presence of two methoxy groups on the benzene ring.[1][2] These electron-donating groups activate the ring and influence its reactivity, making DMBC a highly valuable and versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.[3][4][5] Its primary utility lies in its ability to introduce the 2,4-dimethoxybenzoyl moiety into a target structure through reactions such as Friedel-Crafts acylation, esterification, and amidation. This guide will elucidate the critical technical aspects required to successfully utilize this reagent in a research and development setting.

Physicochemical Properties and Grade Specifications

A thorough understanding of a reagent's physical properties is fundamental to its proper handling, storage, and use in chemical reactions. DMBC is a beige to light brown crystalline powder that is sensitive to moisture.[4][5]

| Property | Value | Source(s) |

| CAS Number | 39828-35-8 | [1][6] |

| Molecular Formula | C₉H₉ClO₃ | [1][6][7] |

| Molecular Weight | 200.62 g/mol | [2][6] |

| Appearance | Beige to light brown powder/solid | [4][5] |

| Melting Point | 58-60 °C | [4][8] |

| Boiling Point | ~306.7 °C at 760 mmHg | [4][7] |

| Density | ~1.224 g/cm³ | [4][7] |

| Solubility | Reacts with water; Soluble in many organic solvents | |

| Storage Temperature | 2-8°C, under inert atmosphere | [8][9] |

Causality Behind Storage Choices: The specified storage condition of 2-8°C under an inert, dry atmosphere is not merely a suggestion but a critical requirement. Acyl chlorides are highly electrophilic and will readily hydrolyze upon contact with atmospheric moisture to form the corresponding carboxylic acid (2,4-dimethoxybenzoic acid). This degradation not only reduces the yield of the desired reaction but introduces a significant impurity that can complicate purification. Refrigeration slows down any potential decomposition pathways.

Commercial Availability and Supplier Vetting

The success of a synthesis is often determined before the first flask is charged. The quality and purity of the starting materials are paramount. This compound is available from numerous chemical suppliers in various grades, from 'technical' to high-purity (>98%).

| Supplier | Example Purity/Grade | Available Quantities |

| Sigma-Aldrich (Merck) | Technical Grade | Lab Scale |

| Ivy Fine Chemicals | Not Specified | 1g, 5g, Bulk |

| CHIRALEN | 99% | 250mg - 25g |

| Santa Cruz Biotechnology | Not Specified | Lab Scale |

| Matrix Fine Chemicals | Not Specified | Small & Large Quantities |

| LookChem / Echemi | Varies (e.g., 96%, 98%) | Lab to Bulk |

Expert Insight on Supplier Selection: When sourcing DMBC, always request a lot-specific Certificate of Analysis (CoA). Do not rely solely on the catalog description. The CoA provides critical data on purity (typically determined by HPLC or GC), identity confirmation (often via ¹H NMR or IR), and levels of key impurities, such as residual starting material or the hydrolyzed carboxylic acid. For demanding applications like drug development, sourcing from suppliers who can provide detailed impurity profiles and demonstrate lot-to-lot consistency is essential.

Synthesis Protocols: From Carboxylic Acid to Acyl Chloride

While commercially available, DMBC can also be readily synthesized in the laboratory. The most common and reliable method is the conversion of 2,4-dimethoxybenzoic acid using a chlorinating agent, typically thionyl chloride (SOCl₂).

Workflow for DMBC Synthesis

Caption: General workflow for the synthesis of this compound.

Protocol 1: Standard Laboratory Synthesis

This protocol is a robust method for preparing DMBC on a laboratory scale. The use of toluene as a solvent is key, as it can be used to azeotropically remove the final traces of excess thionyl chloride.

Objective: To synthesize this compound from 2,4-dimethoxybenzoic acid.

Materials:

-

2,4-dimethoxybenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

Toluene (anhydrous)

-

Round-bottom flask with reflux condenser and gas outlet (to a scrubber)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). Ensure the outlet of the condenser is connected to a scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.

-

Reaction: Suspend 2,4-dimethoxybenzoic acid (e.g., 1.4 mmol) in anhydrous toluene (e.g., 5 mL).

-

Addition: Slowly add thionyl chloride (e.g., 2.8 mmol) to the suspension at room temperature. The mixture may be warmed gently to initiate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.[10] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Purification: To ensure complete removal of residual SOCl₂, add fresh anhydrous toluene (e.g., 5 mL) to the crude residue and concentrate again under reduced pressure. Repeat this step two more times.[10]

-

Isolation: The resulting crude this compound is often of sufficient purity for subsequent reactions. It should be a solid or oil that crystallizes upon standing. Store immediately under an inert atmosphere.

Self-Validating System: The success of this protocol relies on the visual confirmation of gas evolution and the physical state change from a solid suspension to a solution as the acid is converted. The azeotropic removal step is a critical self-validating purification method; the absence of the sharp odor of SOCl₂ after the final evaporation indicates its successful removal.

Key Applications and Reaction Methodologies

DMBC is a workhorse reagent for introducing the 2,4-dimethoxybenzoyl group. Its applications are widespread, particularly in the synthesis of natural products and their analogs.

Application 1: Synthesis of Flavonoids and Related Heterocycles

DMBC is a key starting material for synthesizing various flavonoids and coumestans, which are classes of compounds with significant biological activity.[5][8] For example, it is a documented precursor in the synthesis of coumestrol and chromenoflavone.[5][8]

Reaction Mechanism: Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts acylation using DMBC.

Protocol 2: General Procedure for Esterification

This protocol describes the reaction of DMBC with an alcohol to form a 2,4-dimethoxybenzoate ester, a common structural motif in medicinal chemistry.

Objective: To synthesize a benzoate ester from an alcohol using DMBC.

Materials:

-

This compound (1.0 eq)

-

Alcohol (ROH) (1.0-1.2 eq)

-